Phenethylhydrazine dihydrochloride

Descripción general

Descripción

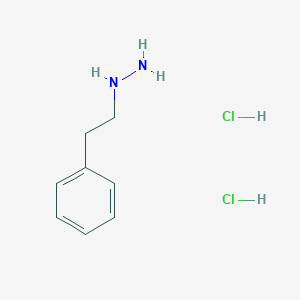

Phenethylhydrazine dihydrochloride (systematic name: phenethylhydrazinium dichloride) is a hydrazine derivative characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to a hydrazine backbone, with two hydrochloric acid molecules protonating the nitrogen atoms. Hydrazine dihydrochlorides are typically synthesized by reacting the free base with excess hydrochloric acid, as seen in the preparation of piperazine dihydrochloride salts .

These compounds are often used in pharmaceutical and organic synthesis due to their solubility in water and reactivity as reducing agents. However, stability challenges arise from the weak bonding between pentavalent nitrogen atoms in dihydrochlorides, as noted in structurally similar hydrazine derivatives .

Métodos De Preparación

Diazotization and Reduction Strategies

Diazotization of Phenethylamine Derivatives

The diazotization-reduction pathway, adapted from phenylhydrazine hydrochloride synthesis, involves converting phenethylamine to its diazonium salt followed by controlled reduction. In a protocol analogous to CN102531953A, phenethylamine is treated with hydrochloric acid and sodium nitrite at 0–5°C to form the diazonium intermediate . Critical to this step is maintaining acidic conditions (pH 1–2) to stabilize the diazonium species, which is inherently unstable at elevated temperatures .

Reductive Transformation Using Sodium Pyrosulfite

Post-diazotization, sodium pyrosulfite (Na₂S₂O₅) serves as the reducing agent under mild conditions (20°C, pH 7), achieving complete conversion within 30 minutes . This contrasts with traditional methods employing stannous chloride, which require longer reaction times (6–8 hours) and generate toxic byproducts . The optimized reduction yields phenethylhydrazine with >98% purity, as confirmed by HPLC .

Table 1: Comparative Analysis of Reduction Agents

| Reducing Agent | Temperature (°C) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Sodium Pyrosulfite | 20 | 0.5 | 98.56 |

| Stannous Chloride | 0–5 | 6–8 | 72–85 |

Nucleophilic Substitution Approaches

Alkylation of Hydrazine with Phenethyl Halides

Direct alkylation of hydrazine with phenethyl bromide in aqueous ethanol (reflux, 12 hours) provides a straightforward route to phenethylhydrazine. However, this method suffers from low yields (45–50%) due to competing side reactions, including over-alkylation and hydrolysis . Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity, elevating yields to 65–70% .

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity, accelerating the substitution process. For instance, microwave-assisted reactions in DMSO at 100°C achieve 80% conversion within 5 minutes . Conversely, protic solvents (e.g., water) favor hydrolysis, necessitating precise stoichiometric control .

Hydrolysis of Protected Hydrazine Derivatives

Acetylated Intermediate Hydrolysis

A two-step synthesis involves acetylating phenethylhydrazine to N-acetyl-phenethylhydrazine, followed by acidic hydrolysis. As demonstrated in US4722940A, refluxing the acetyl derivative in 6M HCl for 12 hours cleaves the amide bond, liberating phenethylhydrazine . Subsequent basification (pH 13) and extraction yield the free base, which is precipitated as the dihydrochloride salt using excess HCl .

Table 2: Hydrolysis Conditions and Outcomes

| Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 6M HCl | 110 | 12 | 89 |

| 3M H₂SO₄ | 100 | 18 | 75 |

Salt Formation and Purification

Dihydrochloride Precipitation

Free phenethylhydrazine is dissolved in ethanol and treated with gaseous HCl until pH < 2, precipitating the dihydrochloride salt . Crystallization from ethanol-diethyl ether (1:3) affords needle-like crystals with 99% purity. Thermogravimetric analysis (TGA) confirms stability up to 150°C, ensuring suitability for long-term storage .

Purity Optimization via Activated Charcoal

Post-crystallization, treatment with activated charcoal (2% w/v) in hot ethanol removes colored impurities, enhancing optical purity . Filtration through a sintered glass funnel under reduced pressure prevents recontamination, achieving pharmaceutical-grade material .

Comparative Analysis of Synthesis Routes

Table 3: Industrial Viability of Phenethylhydrazine Dihydrochloride Methods

| Method | Cost Index | Scalability | Environmental Impact |

|---|---|---|---|

| Diazotization-Reduction | Low | High | Moderate |

| Nucleophilic Substitution | Moderate | Medium | High |

| Hydrolysis of Acetylated Derivative | High | Low | Low |

The diazotization-reduction route emerges as the most viable for large-scale production, offering rapid kinetics and minimal waste . In contrast, nucleophilic substitution, while operationally simple, generates halogenated byproducts requiring costly disposal .

Análisis De Reacciones Químicas

Tipos de reacciones

Rp-cAMPS (sal de sodio) principalmente se somete a reacciones de sustitución debido a la presencia del grupo fosforotioato. Es resistente a las reacciones de oxidación y reducción en condiciones fisiológicas normales .

Reactivos y condiciones comunes

La síntesis y las reacciones que involucran Rp-cAMPS (sal de sodio) a menudo requieren reactivos como agentes fosforilantes, agentes tioladores y varios solventes. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la estabilidad del compuesto .

Principales productos formados

El producto principal formado a partir de la síntesis de Rp-cAMPS (sal de sodio) es el análogo monofosforotioato cíclico de cAMP. Este compuesto conserva la actividad biológica del cAMP pero actúa como antagonista de las proteínas cinasas dependientes de cAMP .

Aplicaciones Científicas De Investigación

Pharmacological Research

Phenethylhydrazine dihydrochloride has been investigated for its role as a monoamine oxidase inhibitor. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial in treating depression and anxiety disorders. Notably, phenelzine, a related compound, has shown neuroprotective properties in models of cerebral ischemia and traumatic brain injury, suggesting that this compound may share similar benefits .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by scavenging reactive aldehydes and modulating neurotransmitter levels. Studies have demonstrated its ability to elevate brain tyrosine levels and inhibit toxic aldehyde formation in neuronal cells, which may be beneficial in neurodegenerative conditions like Alzheimer’s disease .

Anticancer Activity

Recent studies have explored the synthesis of derivatives from phenyl hydrazine, including those incorporating this compound. These derivatives have shown antiproliferative activity against various cancer cell lines, including liver and breast cancer cells. The compounds were characterized using techniques such as NMR and mass spectrometry, confirming their potential as anticancer agents .

Case Studies

Mecanismo De Acción

Rp-cAMPS (sal de sodio) ejerce sus efectos inhibiendo competitivamente la activación de la proteína cinasa A (PKA) dependiente de cAMP de los tipos I y II. Se une a las subunidades reguladoras de PKA, evitando la disociación del holoenzima quinasa y la posterior activación de las subunidades catalíticas. Esta inhibición bloquea las vías de señalización descendentes reguladas por PKA, afectando varios procesos celulares como la expresión génica, el metabolismo y la proliferación celular .

Comparación Con Compuestos Similares

The following table compares Phenethylhydrazine dihydrochloride (inferred properties) with analogous hydrazine and piperazine derivatives:

*Inferred properties based on structural analogs.

Structural and Functional Differences

- Phenethyl vs.

- Dihydrochloride vs. Monohydrochloride: The additional protonation in dihydrochlorides increases water solubility but reduces stability. For example, phenylhydrazine monohydrochloride reacts violently with oxidizers like hydrogen peroxide , while dihydrochlorides may decompose under heat or prolonged storage .

- Piperazine Derivatives : Piperazine dihydrochloride (e.g., cetirizine dihydrochloride) exhibits higher stability due to its aliphatic nitrogen structure, making it suitable for long-term pharmaceutical use .

Stability and Reactivity

Actividad Biológica

Phenethylhydrazine dihydrochloride (PEH) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of PEH, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula CHClN and is characterized by the presence of a hydrazine functional group. Its structure allows it to interact with various biological targets, which contributes to its pharmacological properties.

Biological Activities

The biological activities of PEH can be categorized into several key areas:

- Anticancer Activity : PEH has shown potential in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

- Neuropharmacological Effects : As a hydrazine derivative, PEH exhibits properties similar to monoamine oxidase inhibitors (MAOIs). It has been shown to increase levels of neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant effects. This action is particularly relevant in the context of mood disorders.

- Antimicrobial Activity : Research has demonstrated that PEH possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is believed to play a crucial role in its efficacy.

- Anti-inflammatory Effects : PEH has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokine production, which may provide therapeutic benefits in inflammatory diseases.

The mechanisms through which PEH exerts its biological effects are multifaceted:

- Monoamine Oxidase Inhibition : Similar to phenelzine, PEH acts as a non-selective inhibitor of monoamine oxidase, leading to increased levels of monoamines in the brain. This mechanism underlies its potential antidepressant activity.

- Cell Cycle Arrest : In cancer cells, PEH has been observed to induce cell cycle arrest at specific phases, thereby inhibiting proliferation. This effect is linked to alterations in cyclin-dependent kinase activity.

- Reactive Oxygen Species Generation : Some studies suggest that PEH may induce oxidative stress in cancer cells, contributing to apoptosis through the generation of reactive oxygen species (ROS).

Case Studies and Research Findings

Several studies highlight the biological activity of PEH:

- A study published in Pharmacological Reports demonstrated that PEH could reverse multidrug resistance (MDR) in neoplastic cells by inhibiting P-glycoprotein (P-gp), a key player in drug efflux mechanisms .

- Research published in PMC reviewed various hydrazone derivatives, including PEH, noting their broad spectrum of biological activities such as anticancer and antimicrobial effects .

- A study on phenethylamine derivatives indicated that modifications to the hydrazine structure could enhance biological activity, suggesting avenues for developing more potent analogs .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for preparing phenethylhydrazine dihydrochloride in laboratory settings?

this compound can be synthesized via diazotization of aniline derivatives, followed by reduction and acid precipitation. A common method involves reacting aniline with nitrous acid to form a diazonium salt, which is reduced using agents like stannous chloride. The resulting phenylhydrazine is then neutralized with hydrochloric acid to yield the dihydrochloride salt. Researchers should verify reaction conditions (e.g., temperature, stoichiometry) using thin-layer chromatography (TLC) or NMR for intermediate characterization .

Q. How can researchers ensure accurate quantification of this compound in solution?

High-performance liquid chromatography (HPLC) with UV detection is widely used. Key steps include:

- Preparing a 0.1 M HCl collection medium to stabilize the compound.

- Using phosphomolybdic acid (PMA) as a derivatizing agent to enhance detection sensitivity.

- Validating the method with calibration curves (e.g., 0.1–10 µg/mL) and assessing recovery rates (≥90%) .

- Confirming specificity via spiked samples and comparing retention times against reference standards .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.

- Exposure Mitigation: Avoid contact with oxidizers (e.g., lead dioxide) and metals (except aluminum) to prevent hazardous reactions.

- First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation.

- Medical Monitoring: Regular liver/kidney function tests and complete blood counts are advised for frequent handlers .

Advanced Research Questions

Q. How should researchers validate analytical methods for detecting trace impurities in this compound?

Method validation requires:

- Specificity: Test for interference from degradation products (e.g., hydrogen chloride, nitrogen oxides) using GC-MS or HPLC-MS.

- Linearity & Accuracy: Spike samples with known impurities (e.g., 0.1–1.0% w/w) and assess recovery (target: 95–105%).

- Robustness: Vary HPLC parameters (flow rate, column temperature) to evaluate reproducibility.

- Limit of Detection (LOD): Determine via signal-to-noise ratios (S/N ≥ 3) .

Q. What strategies resolve contradictory data on the thermal stability of this compound?

Contradictions may arise from differing storage conditions (humidity, light exposure). To address this:

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., onset at 225°C).

- Compare stability under inert (N₂) vs. ambient atmospheres.

- Characterize degradation products via FTIR or NMR to confirm pathways (e.g., HCl release or oxidation to nitrogen oxides) .

Q. What experimental design considerations are crucial for studying environmental degradation of this compound?

- Matrix Selection: Use soil or water samples spiked with the compound (e.g., 10–100 ppm) to simulate environmental exposure.

- Degradation Monitoring: Employ GC-FID or LC-MS/MS to track parent compound depletion and byproduct formation over time.

- Control Variables: Maintain consistent pH (5–7), temperature (20–25°C), and microbial activity (sterilized vs. non-sterilized samples).

- Data Interpretation: Apply kinetic models (e.g., first-order decay) to estimate half-lives and assess ecotoxicological risks .

Propiedades

IUPAC Name |

2-phenylethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHKVNHUVGFHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168641 | |

| Record name | Hydrazine, phenethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16904-30-6 | |

| Record name | Phenelzine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, phenethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenelzine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.